Oleic acid-13C-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H34O2 |

|---|---|

Molecular Weight |

283.5 g/mol |

IUPAC Name |

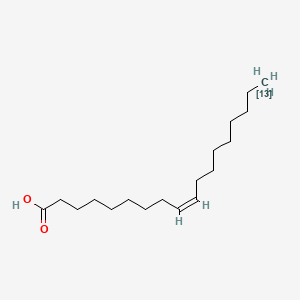

(Z)-(1813C)octadec-9-enoic acid |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9-/i1+1 |

InChI Key |

ZQPPMHVWECSIRJ-HWHZINPGSA-N |

Isomeric SMILES |

[13CH3]CCCCCCC/C=C\CCCCCCCC(=O)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

What is the principle of metabolic tracing with Oleic acid-13C-1?

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Metabolic Tracing with Oleic Acid-¹³C-1

Metabolic tracing with stable isotopes is a powerful technique to elucidate the dynamics of metabolic pathways in vivo and in vitro. By introducing a molecule labeled with a heavy isotope, such as ¹³C, researchers can track its journey through various biochemical reactions. Oleic acid-¹³C-1, a monounsaturated omega-9 fatty acid with a ¹³C label at the carboxyl carbon, serves as a specific tracer to investigate lipid metabolism.

The fundamental principle lies in the administration of Oleic acid-¹³C-1 to a biological system, be it a cell culture or a whole organism. This labeled oleic acid enters the cellular fatty acid pool and is subsequently utilized as a substrate for the synthesis of more complex lipids. The primary analytical technique for detecting and quantifying the incorporation of the ¹³C label is mass spectrometry, often coupled with liquid chromatography (LC-MS). This allows for the separation of different lipid species and the determination of their mass-to-charge ratio (m/z). The ¹³C atom increases the mass of oleic acid and any lipid molecule it is incorporated into by one Dalton, enabling the distinction between pre-existing (unlabeled) and newly synthesized lipids.

This approach provides invaluable insights into the rates of lipid synthesis, turnover, and the influence of genetic or pharmacological interventions on these processes. By measuring the abundance of ¹³C-labeled lipids over time, researchers can quantify the flux through specific metabolic pathways.

Metabolic Pathways of Oleic Acid Incorporation

Once inside the cell, Oleic acid-¹³C-1 is first activated to its coenzyme A (CoA) derivative, Oleoyl-¹³C-1-CoA. This activated form is a central hub for its subsequent metabolic fates, primarily its incorporation into triglycerides (TGs), phospholipids (PLs), and cholesteryl esters (CEs).

Triglyceride Synthesis (Glycerol-3-Phosphate Pathway)

The primary pathway for triglyceride synthesis is the glycerol-3-phosphate pathway, which occurs in the endoplasmic reticulum.

-

Step 1: Acylation of Glycerol-3-Phosphate: Glycerol-3-phosphate acyltransferase (GPAT) catalyzes the transfer of an acyl group from a fatty acyl-CoA, which can be Oleoyl-¹³C-1-CoA, to glycerol-3-phosphate, forming lysophosphatidic acid.

-

Step 2: Formation of Phosphatidic Acid: 1-acylglycerol-3-phosphate O-acyltransferase (AGPAT) adds a second acyl group to lysophosphatidic acid, producing phosphatidic acid.

-

Step 3: Dephosphorylation to Diacylglycerol: Phosphatidic acid phosphatase (PAP) removes the phosphate group from phosphatidic acid to yield diacylglycerol (DAG).

-

Step 4: Final Acylation to Triglyceride: Diacylglycerol O-acyltransferase (DGAT) catalyzes the final step, adding a third acyl group to DAG to form a triglyceride.

// Nodes OA_13C1 [label="Oleic acid-¹³C-1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oleoyl_CoA [label="Oleoyl-¹³C-1-CoA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G3P [label="Glycerol-3-Phosphate"]; LPA [label="Lysophosphatidic Acid"]; PA [label="Phosphatidic Acid"]; DAG [label="Diacylglycerol"]; TG [label="Triglyceride"];

// Edges OA_13C1 -> Oleoyl_CoA [label="Acyl-CoA Synthetase"]; G3P -> LPA [label="GPAT"]; Oleoyl_CoA -> LPA; LPA -> PA [label="AGPAT"]; Oleoyl_CoA -> PA; PA -> DAG [label="PAP"]; DAG -> TG [label="DGAT"]; Oleoyl_CoA -> TG; } Triglyceride Synthesis Pathway

Phospholipid Synthesis

Phospholipids, essential components of cell membranes, are also synthesized from phosphatidic acid and diacylglycerol.

-

From Phosphatidic Acid: Phosphatidic acid can be converted to CDP-diacylglycerol by the enzyme CDP-diacylglycerol synthase. CDP-diacylglycerol is a precursor for the synthesis of phosphatidylinositol (PI), phosphatidylglycerol (PG), and cardiolipin.

-

From Diacylglycerol: Diacylglycerol is a precursor for the synthesis of phosphatidylcholine (PC) and phosphatidylethanolamine (PE) through the Kennedy pathway. For PC synthesis, choline is phosphorylated and then converted to CDP-choline, which reacts with DAG. A similar process occurs for PE synthesis using ethanolamine.

// Nodes Oleoyl_CoA [label="Oleoyl-¹³C-1-CoA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PA [label="Phosphatidic Acid"]; DAG [label="Diacylglycerol"]; CDP_DAG [label="CDP-Diacylglycerol"]; PI_PG [label="Phosphatidylinositol (PI)\nPhosphatidylglycerol (PG)"]; PC_PE [label="Phosphatidylcholine (PC)\nPhosphatidylethanolamine (PE)"];

// Edges Oleoyl_CoA -> PA [label="GPAT, AGPAT"]; PA -> CDP_DAG [label="CDP-diacylglycerol synthase"]; CDP_DAG -> PI_PG; PA -> DAG [label="PAP"]; DAG -> PC_PE [label="Kennedy Pathway"]; } Phospholipid Synthesis Pathways

Cholesteryl Ester Synthesis

Cholesteryl esters are storage forms of cholesterol. The synthesis of cholesteryl esters from oleic acid involves the following step:

-

Esterification of Cholesterol: Acyl-CoA:cholesterol acyltransferase (ACAT) catalyzes the transfer of the ¹³C-labeled oleoyl group from Oleoyl-¹³C-1-CoA to the hydroxyl group of cholesterol, forming a cholesteryl ester.[1]

// Nodes Oleoyl_CoA [label="Oleoyl-¹³C-1-CoA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cholesterol [label="Cholesterol"]; CE [label="Cholesteryl Ester"];

// Edges Oleoyl_CoA -> CE [label="ACAT"]; Cholesterol -> CE; } Cholesteryl Ester Synthesis Pathway

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate metabolic tracing studies. Below are generalized protocols for in vitro and in vivo experiments.

In Vitro Protocol: Tracing in Cultured Cells

This protocol outlines the steps for tracing Oleic acid-¹³C-1 in cultured cells.

Materials:

-

Cells of interest (e.g., hepatocytes, adipocytes)

-

Culture medium

-

Fetal Bovine Serum (FBS)

-

Oleic acid-¹³C-1

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Phosphate-Buffered Saline (PBS)

-

Solvents for lipid extraction (e.g., chloroform, methanol, water)

Procedure:

-

Cell Culture: Plate cells in appropriate culture dishes and grow to the desired confluency (typically 70-80%).

-

Preparation of Oleic Acid-¹³C-1-BSA Complex:

-

Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in serum-free culture medium.

-

Prepare a stock solution of Oleic acid-¹³C-1 in ethanol.

-

Slowly add the Oleic acid-¹³C-1 stock solution to the BSA solution while gently vortexing to allow for binding. The final concentration of oleic acid will depend on the specific experiment but is often in the range of 50-200 µM.

-

-

Cell Treatment:

-

Aspirate the culture medium and wash the cells once with PBS.

-

Add the medium containing the Oleic acid-¹³C-1-BSA complex to the cells.

-

Incubate for the desired time points (e.g., 0, 1, 4, 8, 24 hours).

-

-

Lipid Extraction (modified Bligh-Dyer method):

-

Aspirate the treatment medium and wash the cells twice with ice-cold PBS.

-

Add a mixture of chloroform:methanol (1:2, v/v) to the cells and scrape them.

-

Transfer the cell lysate to a glass tube.

-

Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen gas.

-

Store the dried lipids at -80°C until analysis.

-

// Nodes start [label="Start: Plate and Culture Cells", fillcolor="#34A853", fontcolor="#FFFFFF"]; prepare_oa [label="Prepare Oleic acid-¹³C-1-BSA Complex"]; treat_cells [label="Treat Cells with Labeled Oleic Acid"]; incubate [label="Incubate for Desired Time Points"]; extract_lipids [label="Extract Lipids (Bligh-Dyer)"]; analyze [label="Analyze by LC-MS", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End: Data Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> prepare_oa; prepare_oa -> treat_cells; treat_cells -> incubate; incubate -> extract_lipids; extract_lipids -> analyze; analyze -> end; } In Vitro Experimental Workflow

In Vivo Protocol: Tracing in Animal Models (e.g., Mice)

This protocol provides a general framework for in vivo tracing of Oleic acid-¹³C-1.

Materials:

-

Animal model (e.g., C57BL/6 mice)

-

Oleic acid-¹³C-1

-

Vehicle for administration (e.g., corn oil, Intralipid)

-

Gavage needles or syringes for injection

-

Blood collection supplies (e.g., EDTA tubes)

-

Anesthetics

Procedure:

-

Animal Acclimation and Fasting: Acclimate animals to the housing conditions. For many studies, a period of fasting (e.g., 4-6 hours) is required before tracer administration.

-

Tracer Preparation and Administration:

-

Prepare a formulation of Oleic acid-¹³C-1 in a suitable vehicle. The dose will vary depending on the study but can range from 10 to 150 mg/kg body weight.

-

Administer the tracer via the desired route, such as oral gavage or intravenous injection.

-

-

Blood and Tissue Collection:

-

Collect blood samples at various time points post-administration (e.g., 0, 15, 30, 60, 120 minutes).

-

Process blood to obtain plasma by centrifugation.

-

At the end of the experiment, tissues of interest (e.g., liver, adipose tissue) can be collected.

-

Store all samples at -80°C until analysis.

-

-

Lipid Extraction: Lipids can be extracted from plasma and tissue homogenates using the Bligh-Dyer method as described in the in vitro protocol.

// Nodes start [label="Start: Acclimate and Fast Animals", fillcolor="#34A853", fontcolor="#FFFFFF"]; prepare_tracer [label="Prepare Oleic acid-¹³C-1 Formulation"]; administer_tracer [label="Administer Tracer (e.g., Oral Gavage)"]; collect_samples [label="Collect Blood/Tissues at Time Points"]; extract_lipids [label="Extract Lipids"]; analyze [label="Analyze by LC-MS", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End: Data Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> prepare_tracer; prepare_tracer -> administer_tracer; administer_tracer -> collect_samples; collect_samples -> extract_lipids; extract_lipids -> analyze; analyze -> end; } In Vivo Experimental Workflow

Data Presentation and Analysis

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be obtained from Oleic acid-¹³C-1 tracing experiments.

Table 1: Incorporation of Oleic acid-¹³C-1 into Lipid Classes in Cultured Hepatocytes

| Time (hours) | ¹³C-Triglycerides (nmol/mg protein) | ¹³C-Phosphatidylcholine (nmol/mg protein) | ¹³C-Cholesteryl Esters (nmol/mg protein) |

| 0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |

| 1 | 5.2 ± 0.8 | 2.1 ± 0.3 | 0.5 ± 0.1 |

| 4 | 25.8 ± 3.1 | 8.5 ± 1.2 | 2.3 ± 0.4 |

| 8 | 58.3 ± 6.7 | 15.2 ± 2.5 | 4.8 ± 0.9 |

| 24 | 110.6 ± 12.5 | 22.1 ± 3.1 | 8.9 ± 1.5 |

Table 2: Plasma Concentrations of ¹³C-Labeled Lipids in Mice Following Oral Gavage of Oleic acid-¹³C-1 (50 mg/kg)

| Time (minutes) | ¹³C-Triglycerides (µg/mL) | ¹³C-Phospholipids (µg/mL) | ¹³C-Cholesteryl Esters (µg/mL) |

| 0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |

| 15 | 12.5 ± 2.3 | 3.1 ± 0.6 | 0.8 ± 0.2 |

| 30 | 35.8 ± 5.1 | 8.9 ± 1.5 | 2.2 ± 0.5 |

| 60 | 68.2 ± 9.8 | 15.6 ± 2.8 | 4.5 ± 1.1 |

| 120 | 45.3 ± 7.2 | 10.2 ± 1.9 | 3.1 ± 0.8 |

Mass Spectrometry Data Analysis

The analysis of LC-MS data is a critical step in metabolic tracing studies.

Workflow:

-

Data Acquisition: Analyze lipid extracts using a high-resolution mass spectrometer. Acquire data in both full scan mode to detect all ions and in MS/MS mode to fragment ions for structural identification.

-

Peak Picking and Identification: Use software (e.g., Xcalibur, MassHunter, or open-source tools like MZmine) to detect peaks and identify lipids based on their accurate mass and fragmentation patterns.

-

Isotopologue Extraction: Extract the ion chromatograms for both the unlabeled (M+0) and the ¹³C-labeled (M+1) versions of each lipid of interest.

-

Quantification and Enrichment Calculation:

-

Integrate the peak areas of the M+0 and M+1 isotopologues.

-

Calculate the isotopic enrichment (as a percentage) using the formula: % Enrichment = [Area(M+1) / (Area(M+0) + Area(M+1))] * 100

-

-

Mass Isotopomer Distribution Analysis (MIDA): For lipids that can incorporate multiple oleic acid molecules (like triglycerides), MIDA can be used to determine the fractional synthesis rate. This involves analyzing the distribution of M+0, M+1, M+2, etc., isotopologues to model the enrichment of the precursor pool (Oleoyl-¹³C-1-CoA).

// Nodes start [label="Start: LC-MS Data Acquisition", fillcolor="#34A853", fontcolor="#FFFFFF"]; peak_picking [label="Peak Picking and Lipid Identification"]; isotopologue_extraction [label="Extract M+0 and M+1 Isotopologues"]; quantification [label="Quantify Peak Areas"]; enrichment_calc [label="Calculate Isotopic Enrichment"]; mida [label="Mass Isotopomer Distribution Analysis (MIDA)"]; end [label="End: Biological Interpretation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> peak_picking; peak_picking -> isotopologue_extraction; isotopologue_extraction -> quantification; quantification -> enrichment_calc; enrichment_calc -> mida; mida -> end; } LC-MS Data Analysis Workflow

Conclusion

Metabolic tracing with Oleic acid-¹³C-1 is a robust and insightful technique for dissecting the complexities of lipid metabolism. By combining careful experimental design, precise analytical measurements, and sophisticated data analysis, researchers can gain a dynamic understanding of how lipids are synthesized, stored, and utilized in health and disease. This technical guide provides a foundational framework for professionals in research and drug development to design and execute their own metabolic tracing studies, ultimately contributing to a deeper understanding of lipid biology and the development of novel therapeutic strategies.

References

An In-depth Technical Guide to the Synthesis and Chemical Purity Analysis of Oleic Acid-13C-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical purity analysis of Oleic acid-13C-1, a crucial isotopically labeled compound for metabolic research and as an internal standard in quantitative analytical studies. This document details synthetic methodologies, extensive purification protocols, and various analytical techniques for the characterization and purity assessment of the final product.

Synthesis of this compound

The introduction of a carbon-13 isotope at the C-1 position of oleic acid can be achieved through several synthetic routes. The most common and efficient methods involve either a Grignard reaction with ¹³CO₂ or a multi-step synthesis utilizing a Wittig reaction.

Grignard Reaction Synthesis

This method is a straightforward approach for introducing a ¹³C label at the carboxyl group. The general scheme involves the formation of a Grignard reagent from an 17-carbon alkyl halide, which then reacts with ¹³C-labeled carbon dioxide.

Experimental Protocol:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and a magnetic stirrer, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Dissolve 1-bromoheptadecane in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the alkyl bromide solution to the magnesium and initiate the reaction (slight warming may be necessary).

-

Once the reaction starts, add the remaining alkyl bromide solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Carboxylation with ¹³CO₂:

-

Cool the Grignard reagent solution in an ice bath.

-

Introduce ¹³C-labeled carbon dioxide gas (from a cylinder or generated from Ba¹³CO₃ with a strong acid) into the reaction mixture via a gas inlet tube, ensuring vigorous stirring. The ¹³CO₂ is bubbled through the solution until the reaction is complete, which can be monitored by the cessation of gas uptake.

-

Alternatively, the Grignard reagent can be added slowly to a flask containing crushed, solid ¹³CO₂ (dry ice).

-

-

Work-up and Isolation:

-

After the reaction is complete, quench the reaction mixture by slowly adding it to a mixture of crushed ice and a dilute strong acid (e.g., HCl or H₂SO₄).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound.

-

Diagram of the Grignard Reaction Workflow:

Caption: Workflow for this compound synthesis via Grignard reaction.

Wittig Reaction-based Synthesis

A multi-step synthesis using a Wittig reaction offers more flexibility for introducing the ¹³C label at various positions, though it is more complex. For labeling at the C-1 position, a synthetic scheme involving the coupling of two smaller fragments is typically employed.

Experimental Protocol (Adapted from similar fatty acid syntheses):

This is a generalized protocol; specific protecting groups and reaction conditions may need optimization.

-

Preparation of the Phosphonium Ylide (Unlabeled Fragment):

-

React a C9 alkyl halide with triphenylphosphine to form the corresponding phosphonium salt.

-

Treat the phosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent like THF to generate the phosphonium ylide.

-

-

Preparation of the Aldehyde (¹³C-labeled Fragment):

-

Start with a C8 diol, protect one hydroxyl group (e.g., as a silyl ether).

-

Oxidize the remaining hydroxyl group to an aldehyde.

-

React the aldehyde with a ¹³C-labeled cyanide (e.g., K¹³CN) to form a cyanohydrin.

-

Hydrolyze the cyanohydrin to a carboxylic acid and then reduce it to an aldehyde. This introduces the ¹³C at the aldehyde carbon.

-

-

Wittig Reaction:

-

React the phosphonium ylide with the ¹³C-labeled aldehyde in an anhydrous, aprotic solvent. This reaction forms the carbon-carbon double bond of oleic acid. The stereochemistry of the double bond (cis or trans) can be influenced by the reaction conditions and the nature of the ylide.

-

-

Deprotection and Oxidation:

-

Deprotect the hydroxyl group.

-

Oxidize the resulting alcohol to a carboxylic acid to yield this compound.

-

Diagram of the Wittig Reaction Workflow:

The Pivotal Role of Oleic Acid-13C-1 in Advancing Lipidomics Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Oleic acid-13C-1 as a powerful tool in lipidomics research. Stable isotope labeling with molecules like this compound allows for the precise tracing and quantification of metabolic pathways, offering unparalleled insights into the dynamic nature of the lipidome. This document details the core principles, experimental methodologies, data interpretation, and the significant role of this tracer in elucidating complex signaling pathways, thereby empowering researchers in disease diagnostics and therapeutic development.

Core Principles of Stable Isotope Labeling with this compound

Stable isotope tracing utilizes non-radioactive isotopes, such as Carbon-13 (¹³C), to label biomolecules. This compound, in which a single carbon atom in the oleic acid molecule is replaced with a ¹³C isotope, serves as a tracer that can be followed as it is incorporated into various lipid species. This methodology allows for the differentiation between pre-existing lipid pools and newly synthesized lipids, providing a dynamic view of lipid metabolism.[1]

The mass difference introduced by the ¹³C label enables the detection and quantification of labeled lipids using mass spectrometry (MS).[1] This approach is fundamental to metabolic flux analysis, which measures the rates of metabolic reactions within a biological system. By tracking the journey of this compound, researchers can elucidate the synthesis, remodeling, and degradation of a wide array of lipids, including triglycerides (TGs), phospholipids (PLs), and cholesteryl esters (CEs).[2]

Quantitative Analysis of this compound Incorporation

The ability to quantify the incorporation of this compound into different lipid classes is a cornerstone of its utility in lipidomics. The following tables summarize quantitative data from various studies, showcasing the metabolic fate of oleic acid in different biological systems.

Table 1: Metabolic Fate of U-¹³C Oleic Acid in Postmenopausal Women [3]

| Parameter | U-¹³C Stearic Acid (18:0) | U-¹³C Oleic Acid (18:1) |

| Plasma Area Under the Curve (AUC) | Higher (66%) | Lower |

| Plasma Clearance Rate | Lower (-46%) | Higher |

| Cumulative Oxidation Rate | Lower (-34%) | Higher |

| Detected Labeled Plasma Metabolites | ¹³C16:0, ¹³C16:1, ¹³C18:1 | None detected |

Table 2: Incorporation of ¹³C-Labeled Fatty Acids into Lipid Classes in Human Placental Explants [4]

| Fatty Acid | Primary Lipid Class for Incorporation | Molar Percentage of Labeled Lipids |

| ¹³C-Palmitic Acid (PA) | Phosphatidylcholines (PCs) | 74% |

| ¹³C-Oleic Acid (OA) | Phosphatidylcholines (PCs) | 45% |

| ¹³C-Oleic Acid (OA) | Triacylglycerols (TAGs) | 53% |

Experimental Protocols

Detailed and robust experimental protocols are critical for successful stable isotope labeling studies. The following sections provide step-by-step methodologies for cell culture labeling, lipid extraction, and LC-MS/MS analysis.

Cell Culture and Labeling with this compound

This protocol outlines the general procedure for labeling cultured mammalian cells with ¹³C-labeled oleic acid.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Fatty acid-free bovine serum albumin (BSA)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

Procedure:

-

Cell Seeding: Plate cells in multi-well plates at a density that allows for logarithmic growth during the labeling period.

-

Preparation of Labeling Medium:

-

Prepare a stock solution of this compound complexed to fatty acid-free BSA. The molar ratio of oleic acid to BSA is typically between 3:1 and 6:1.

-

Warm the BSA solution to 37°C.

-

Slowly add the this compound to the BSA solution while stirring gently.

-

Incubate the mixture at 37°C for at least 30 minutes to allow for complex formation.

-

Sterile-filter the complexed oleic acid solution.

-

Add the desired final concentration of the this compound-BSA complex to the cell culture medium.

-

-

Labeling:

-

Aspirate the existing medium from the cultured cells.

-

Wash the cells once with sterile PBS.

-

Add the prepared labeling medium to the cells.

-

Incubate the cells for the desired period (e.g., 3, 24, or 48 hours) under standard cell culture conditions (37°C, 5% CO₂).[4]

-

-

Cell Harvesting:

-

After the incubation period, aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS to remove any residual labeled fatty acids.

-

Harvest the cells by trypsinization or scraping.

-

Centrifuge the cell suspension to obtain a cell pellet.

-

Store the cell pellet at -80°C until lipid extraction.[5]

-

Lipid Extraction

This protocol describes a modified Bligh and Dyer method for extracting lipids from cell pellets or tissues.[6]

Materials:

-

Chloroform

-

Methanol

-

Deionized water

-

Internal standards (optional, but recommended for quantification)

-

Glass centrifuge tubes

Procedure:

-

Homogenization: Resuspend the cell pellet in a known volume of deionized water. For tissue samples, homogenize in an appropriate buffer.

-

Solvent Addition:

-

To the homogenized sample, add methanol and chloroform in a ratio that results in a single-phase mixture of chloroform:methanol:water (typically 1:2:0.8 v/v/v).

-

If using, add a mixture of internal standards at this stage.[6]

-

Vortex the mixture thoroughly for 1-2 minutes.

-

-

Phase Separation:

-

Add an additional volume of chloroform and deionized water to induce phase separation, bringing the final solvent ratio to approximately 2:2:1.8 (chloroform:methanol:water).

-

Vortex the mixture again.

-

Centrifuge the sample at a low speed (e.g., 1000 x g) for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.[7]

-

-

Lipid Collection:

-

Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

-

To maximize recovery, re-extract the upper aqueous phase with an additional volume of chloroform, centrifuge, and combine the lower organic phases.

-

-

Drying and Storage:

-

Dry the collected organic phase under a gentle stream of nitrogen gas or using a vacuum concentrator.

-

Store the dried lipid extract at -80°C until analysis.[7]

-

LC-MS/MS Analysis

This section provides a general workflow for the analysis of ¹³C-labeled lipids by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

-

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A mass spectrometer capable of tandem MS (e.g., triple quadrupole, Q-TOF, or Orbitrap).

Procedure:

-

Sample Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent mixture for reverse-phase or normal-phase chromatography (e.g., a mixture of acetonitrile, isopropanol, and water).[7]

-

Chromatographic Separation:

-

Inject the reconstituted sample onto the LC column. A C8 or C18 column is commonly used for separating lipid species.[8]

-

Employ a gradient elution program with mobile phases typically consisting of acetonitrile, water, and isopropanol with additives like ammonium acetate or formate to improve ionization.

-

-

Mass Spectrometry Detection:

-

Ionize the eluting lipids using electrospray ionization (ESI) in both positive and negative ion modes to detect a broad range of lipid classes.

-

Acquire data in full scan mode to identify the isotopic envelope of the labeled lipids.

-

Perform tandem MS (MS/MS) to fragment the lipid ions and confirm their identity based on their characteristic fragmentation patterns.

-

-

Data Analysis:

-

Process the raw MS data using specialized software to identify and quantify the different isotopologues (molecules that differ only in their isotopic composition).

-

Correct for the natural abundance of ¹³C to accurately determine the enrichment of the ¹³C label from the tracer.

-

Calculate the fractional contribution of the labeled precursor to the product pool.

-

Elucidating Signaling Pathways with this compound

Oleic acid is not just a metabolite but also a signaling molecule that can influence various cellular pathways. Stable isotope tracing helps to connect its metabolic fate with its signaling functions.

Oleic Acid and the SIRT1-PGC1α Pathway

Oleic acid has been shown to activate the SIRT1-PGC1α transcriptional complex, which plays a crucial role in regulating fatty acid oxidation.[9] Oleic acid treatment can increase intracellular cyclic adenosine monophosphate (cAMP) levels, leading to the activation of Protein Kinase A (PKA). PKA then phosphorylates and activates SIRT1, a deacetylase. Activated SIRT1 deacetylates and hyperactivates PGC1α, a transcriptional coactivator. This, in turn, increases the expression of genes involved in the fatty acid oxidation pathway.[9]

Oleic Acid and the PI3K Signaling Pathway

Oleic acid has also been implicated in the regulation of the PI3K signaling pathway, which is central to insulin signaling and cell proliferation.[10][11] Studies have shown that oleic acid can modulate the expression of key components of this pathway. For instance, in visceral adipocytes, oleic acid has been observed to decrease the expression of the regulatory subunit p85α and increase the expression of the catalytic subunit p110β, which can lead to enhanced insulin sensitivity.[10][11]

Experimental Workflow Overview

The following diagram illustrates the logical flow of a typical lipidomics experiment using this compound.

Conclusion

This compound is an indispensable tool in modern lipidomics research, providing a dynamic and quantitative lens through which to view the complexities of lipid metabolism and signaling. The detailed protocols and data presented in this guide offer a solid foundation for researchers to design and execute robust stable isotope tracing experiments. By leveraging these techniques, the scientific community can continue to unravel the intricate roles of lipids in health and disease, paving the way for novel diagnostic and therapeutic strategies.

References

- 1. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ckisotopes.com [ckisotopes.com]

- 3. ahajournals.org [ahajournals.org]

- 4. Metabolism of 13C-Labeled Fatty Acids in Term Human Placental Explants by Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Lipid Extraction for Mass Spectrometry Lipidomics [protocols.io]

- 8. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oleic acid stimulates complete oxidation of fatty acids through protein kinase A-dependent activation of SIRT1-PGC1α complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Oleic Acid Protects Against Insulin Resistance by Regulating the Genes Related to the PI3K Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Journey of a Labeled Fatty Acid: Oleic Acid-13C-1 as a Metabolic Probe for Cellular Uptake and Beyond

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The intricate dance of fatty acid metabolism, a cornerstone of cellular energy, signaling, and structure, has long been a subject of intense scientific inquiry. Understanding the dynamics of fatty acid uptake and their subsequent metabolic fate is paramount in unraveling the complexities of metabolic diseases such as obesity, type 2 diabetes, and cardiovascular conditions. Stable isotope-labeled compounds, particularly Oleic acid-13C-1, have emerged as powerful and safe tools to trace these metabolic pathways in vivo and in vitro, offering a window into the real-time processing of these essential molecules. This technical guide provides a comprehensive overview of the application of this compound as a metabolic probe, detailing experimental protocols, presenting quantitative data, and visualizing the core metabolic and experimental workflows.

Principles of Tracing Fatty Acid Metabolism with Stable Isotopes

Stable isotope tracers, such as those labeled with Carbon-13 (¹³C), allow for the tracking of molecules through various metabolic processes without the safety concerns associated with radioactive isotopes.[1][2] When a ¹³C-labeled fatty acid like this compound is introduced into a biological system, it mixes with the endogenous pool of unlabeled oleic acid.[3] Analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) can then distinguish between the labeled and unlabeled molecules based on their mass-to-charge ratio.[2][4] This allows for the precise quantification of the tracer's incorporation into various downstream metabolites and lipid species, providing invaluable insights into the kinetics of fatty acid uptake, storage, and oxidation.

Key Metabolic Fates of Oleic Acid

Once taken up by cells, oleic acid is activated to its acyl-CoA derivative, oleoyl-CoA, which then enters a central metabolic pool. From here, it can be directed towards several key pathways:

-

Esterification into Complex Lipids: A primary fate of oleoyl-CoA is its incorporation into complex lipids for storage or structural purposes. This includes the synthesis of:

-

Triglycerides (TAGs): The main form of energy storage in adipocytes and other tissues.

-

Phospholipids (PLs): Essential components of cellular membranes.

-

Cholesteryl Esters (CEs): A storage form of cholesterol.

-

-

Beta-Oxidation: Oleoyl-CoA can be transported into the mitochondria and broken down through beta-oxidation to produce acetyl-CoA. This acetyl-CoA then enters the tricarboxylic acid (TCA) cycle to generate ATP, the cell's primary energy currency.[5]

-

Desaturation and Elongation: Oleic acid can be further metabolized by desaturase and elongase enzymes to produce other monounsaturated and polyunsaturated fatty acids.

The distribution of oleic acid between these pathways is tightly regulated and can be influenced by physiological state, hormonal signals, and the presence of pharmacological agents.

Experimental Protocols for Tracing Fatty Acid Uptake

The versatility of this compound allows for its use in a variety of experimental models, from whole organisms to cultured cells.

In Vivo Studies in Animal Models (e.g., Mice)

These studies are crucial for understanding the systemic metabolism of fatty acids.

Objective: To determine the rate of fatty acid uptake by different tissues and the incorporation of oleic acid into plasma lipids.

Methodology:

-

Tracer Administration: C57BL/6 mice are often used. After a period of fasting, a bolus of [U-¹³C]-oleic acid (e.g., 150 mg/kg) is administered, typically via oral gavage mixed with a carrier like corn oil or through intravenous injection.[6][7][8]

-

Sample Collection: Blood samples are collected serially (e.g., at 0, 1, 2, 3, and 4 hours) via tail nick or another appropriate method.[8] At the end of the experiment, tissues of interest (e.g., liver, skeletal muscle, adipose tissue) are harvested.[6]

-

Sample Processing: Plasma is separated from whole blood by centrifugation. Lipids are extracted from plasma and tissues using methods like the Folch or Bligh-Dyer procedures.[9]

-

Analysis by LC-MS/MS: The extracted lipids are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for the separation of different lipid classes and the quantification of the incorporation of ¹³C from the labeled oleic acid into specific triglyceride, phospholipid, and cholesteryl ester species.[3][7][8]

-

Data Analysis: The enrichment of ¹³C in different lipid pools is calculated to determine the rate of appearance (Ra) and disappearance (Rd) of the fatty acid from the plasma, providing a measure of fatty acid flux.[1][2]

In Vitro Studies with Human Placental Explants

This model allows for the detailed investigation of fatty acid metabolism in a specific human tissue.

Objective: To study the uptake and incorporation of different fatty acids into various lipid classes within the human placenta.[9]

Methodology:

-

Explant Culture: Villous placental explants are obtained from uncomplicated term pregnancies and cultured in a suitable medium (e.g., CMRL media with 1.5% BSA).[9]

-

Tracer Incubation: After an initial stabilization period, the media is replaced with fresh media containing ¹³C-labeled oleic acid (e.g., 300 µM) for various time points (e.g., 3, 24, or 48 hours).[9][10]

-

Sample Collection and Processing: At the end of the incubation period, both the explant tissue and the conditioned media are collected. Lipids are extracted from the tissue lysates and media.[9]

-

LC-MS Analysis: The extracted lipids are analyzed by LC-MS to quantify the amounts of labeled and unlabeled lipids.[9][10]

-

Data Interpretation: The results reveal the preferential incorporation of oleic acid into different lipid reservoirs, such as triglycerides and phosphatidylcholines, providing insights into the placenta's role in fetal nutrient supply.[9][10]

Quantitative Data on Oleic Acid Metabolism

Studies using ¹³C-labeled oleic acid have generated valuable quantitative data on its metabolic fate.

| Biological System | Lipid Class | ¹³C-Oleic Acid Incorporation (% of total labeled lipids) | Reference |

| Human Placental Explants | Phosphatidylcholines (PC) | 45% | [9][10] |

| Triglycerides (TAG) | 53% | [9][10] |

| In Vivo Study (Postmenopausal Women) | Parameter | U-¹³C Stearic Acid | U-¹³C Oleic Acid | Reference |

| Plasma Area Under the Curve | 66% higher | [11][12] | ||

| Plasma Clearance Rate | 46% lower | [11][12] | ||

| Cumulative Oxidation Rate | 34% lower | [11][12] |

These tables clearly demonstrate how quantitative data derived from this compound tracing can be used to compare the metabolic handling of different fatty acids and their partitioning into various lipid pools.

Visualizing Metabolic Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the complex processes involved in fatty acid metabolism and the experimental procedures used to study them.

Caption: Metabolic fate of this compound after cellular uptake.

Caption: General experimental workflow for in vivo fatty acid tracing.

Conclusion and Future Directions

This compound is an invaluable tool for dissecting the complexities of fatty acid metabolism. The ability to safely trace its journey from uptake to its ultimate metabolic fate provides researchers and drug development professionals with a powerful method to investigate the mechanisms of metabolic diseases and to evaluate the efficacy of novel therapeutic interventions. Future applications may involve combining stable isotope tracing with advanced imaging techniques to visualize fatty acid uptake and storage at the subcellular level, further enhancing our understanding of these critical metabolic processes. The continued application and refinement of these techniques will undoubtedly pave the way for new discoveries and therapeutic strategies in the fight against metabolic disorders.

References

- 1. metsol.com [metsol.com]

- 2. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ckisotopes.com [ckisotopes.com]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]

- 8. The use of stable-isotopically labeled oleic acid to interrogate lipid assembly in vivo: assessing pharmacological effects in preclinical species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Metabolism of 13C-Labeled Fatty Acids in Term Human Placental Explants by Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparison of the Postprandial Metabolic Fate of U-13C Stearic Acid and U-13C Oleic Acid in Postmenopausal Women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Beginner's Guide to Isotopic Labeling with Oleic Acid-13C-1: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems. By replacing one or more atoms of a compound with their stable isotopes, researchers can follow the journey of these labeled molecules through various metabolic pathways. This guide provides an in-depth overview of the use of Oleic Acid-13C-1, a stable isotope-labeled version of the common monounsaturated fatty acid, oleic acid. This technique offers profound insights into lipid metabolism, cellular signaling, and the pathophysiology of various diseases, including metabolic disorders and cancer.

Oleic acid, an omega-9 fatty acid, is a fundamental component of triglycerides, phospholipids, and cholesteryl esters, and plays a crucial role in energy storage and membrane structure.[1] By using this compound, scientists can distinguish exogenously supplied oleic acid from the endogenous pool, allowing for the precise measurement of its uptake, incorporation into complex lipids, and its impact on cellular signaling cascades. The primary analytical method for detecting and quantifying 13C-labeled lipids is liquid chromatography-mass spectrometry (LC-MS), a highly sensitive technique capable of differentiating between labeled and unlabeled lipid species.[2][3]

This guide will provide a comprehensive overview of the core principles, experimental methodologies, data presentation, and the key signaling pathways that can be investigated using this compound.

Core Principles of Isotopic Labeling with this compound

The fundamental principle behind isotopic labeling with this compound is the ability to introduce a "tagged" version of oleic acid into a biological system and monitor its metabolic journey. The 13C isotope is a stable, non-radioactive isotope of carbon, making it safe for a wide range of in vitro and in vivo experiments. When cells or organisms are supplied with this compound, it enters the fatty acid pool and is metabolized in the same manner as its unlabeled counterpart.

The key steps in this process are:

-

Introduction of the Tracer: this compound is introduced to the biological system, either in cell culture media or administered to an animal model.

-

Metabolic Incorporation: The labeled oleic acid is taken up by cells and incorporated into various lipid species through enzymatic reactions. This includes esterification into triglycerides for energy storage, incorporation into phospholipids for membrane synthesis, and formation of cholesteryl esters.

-

Sample Collection and Extraction: At specific time points, samples (e.g., cells, plasma, tissues) are collected, and lipids are extracted using established protocols.

-

Analysis by Mass Spectrometry: The extracted lipids are analyzed by LC-MS. The mass spectrometer can differentiate between lipids containing the 12C isotope and those that have incorporated the heavier 13C isotope, based on their mass-to-charge ratio.

-

Data Analysis and Interpretation: The abundance of 13C-labeled lipids is quantified, providing a measure of the rate of synthesis and turnover of different lipid species.

Data Presentation: Summarizing Quantitative Data

Clear and concise data presentation is crucial for interpreting the results of isotopic labeling experiments. Quantitative data should be summarized in structured tables to facilitate easy comparison between different experimental conditions or time points.

Table 1: Time-Course of this compound Incorporation into Major Lipid Classes in Cultured Hepatocytes

| Time Point (hours) | Triglycerides (% 13C Enrichment) | Phospholipids (% 13C Enrichment) | Cholesteryl Esters (% 13C Enrichment) |

| 0 | 0 | 0 | 0 |

| 1 | 5.2 ± 0.8 | 2.1 ± 0.4 | 1.5 ± 0.3 |

| 4 | 18.6 ± 2.1 | 8.5 ± 1.2 | 6.3 ± 0.9 |

| 12 | 45.3 ± 4.5 | 22.1 ± 2.5 | 15.8 ± 1.8 |

| 24 | 62.1 ± 5.8 | 35.7 ± 3.1 | 25.4 ± 2.7 |

Data are presented as mean ± standard deviation and are representative of typical results seen in the literature. Actual values may vary depending on the cell type and experimental conditions.

Table 2: Effect of a Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitor on the Incorporation of this compound into Plasma Triglycerides in Mice

| Treatment | Time Post-Tracer (hours) | Plasma Triglyceride 13C Enrichment (%) |

| Vehicle | 1 | 8.9 ± 1.1 |

| 4 | 25.4 ± 3.2 | |

| DGAT1 Inhibitor | 1 | 2.1 ± 0.5 |

| 4 | 7.8 ± 1.3 |

*p < 0.01 compared to vehicle control. Data are presented as mean ± standard deviation and are representative of findings from preclinical studies.[2]

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and reliable results in isotopic labeling experiments.

Protocol 1: Cell Culture and Treatment with this compound

This protocol outlines the preparation of an this compound complex with bovine serum albumin (BSA) and its application to cultured cells.

Materials:

-

This compound

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Ethanol

-

Cell culture medium (serum-free)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Preparation of this compound Stock Solution: Dissolve this compound in ethanol to create a concentrated stock solution (e.g., 100 mM).

-

Preparation of BSA Solution: Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in serum-free cell culture medium.

-

Complexing this compound with BSA: While gently vortexing the BSA solution, slowly add the this compound stock solution to achieve the desired final concentration and molar ratio (a common ratio is 3:1 to 6:1 oleic acid to BSA). This complexing step is critical as it mimics the physiological transport of fatty acids in the blood and improves their solubility in aqueous culture medium.

-

Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates) and grow to the desired confluency (typically 70-80%).

-

Cell Treatment: Aspirate the existing culture medium, wash the cells once with PBS, and then add the prepared medium containing the this compound:BSA complex.

-

Incubation: Incubate the cells for the desired time points (e.g., 1, 4, 12, 24 hours) at 37°C in a humidified incubator.

-

Cell Harvesting: After incubation, wash the cells three times with ice-cold PBS to remove any remaining labeled oleic acid from the medium. The cells are now ready for lipid extraction.

Protocol 2: Lipid Extraction from Plasma or Cultured Cells (Modified Folch Method)

This protocol describes a common method for extracting total lipids from biological samples.

Materials:

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Glass tubes with Teflon-lined caps

-

Nitrogen gas stream

Procedure:

-

Sample Preparation: For cultured cells, add the cell pellet to a glass tube. For plasma, add the desired volume (e.g., 50 µL) to a glass tube.

-

Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. The volume should be sufficient to ensure a single-phase mixture (e.g., 20 times the sample volume).

-

Homogenization/Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and disruption of cells.

-

Phase Separation: Add 0.25 volumes of 0.9% NaCl solution to the mixture. Vortex again and then centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

-

Collection of the Organic Phase: The mixture will separate into two phases: an upper aqueous phase and a lower organic phase containing the lipids. Carefully collect the lower organic phase using a glass Pasteur pipette, being careful not to disturb the interface.

-

Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas.

-

Storage: The dried lipid extract can be stored at -80°C until analysis. For LC-MS analysis, the dried lipids are reconstituted in an appropriate solvent, such as a mixture of isopropanol and acetonitrile.

Protocol 3: LC-MS Analysis of 13C-Labeled Lipids

This protocol provides a general overview of the LC-MS analysis. Specific parameters will need to be optimized for the instrument and the lipid classes of interest.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Mass Spectrometer (e.g., Triple Quadrupole, Quadrupole Time-of-Flight (Q-TOF), or Orbitrap)

Procedure:

-

Chromatographic Separation:

-

Column: A C18 or C8 reversed-phase column is commonly used for lipidomics.

-

Mobile Phases: A gradient elution is typically employed using two mobile phases. For example, Mobile Phase A could be an aqueous solution with a small amount of acetonitrile and a modifier like ammonium formate or formic acid, while Mobile Phase B could be a mixture of isopropanol and acetonitrile with the same modifier.

-

Gradient: The gradient is programmed to start with a higher proportion of the more polar mobile phase (A) and gradually increase the proportion of the less polar mobile phase (B) to elute lipids based on their polarity.

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) is the most common ionization technique for lipids, and it can be operated in either positive or negative ion mode, depending on the lipid classes of interest.

-

Scan Mode: For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used to specifically detect the labeled and unlabeled versions of the target lipid species. For a broader, untargeted analysis, a full scan mode is used.

-

-

Data Analysis:

-

Peak Integration: The chromatographic peaks corresponding to the labeled and unlabeled lipids are integrated to determine their respective abundances.

-

Isotopic Enrichment Calculation: The percentage of isotopic enrichment is calculated as the ratio of the labeled lipid abundance to the total (labeled + unlabeled) lipid abundance.

-

Natural Isotope Correction: It is important to correct for the natural abundance of 13C in the unlabeled lipid molecules to ensure accurate quantification of the tracer incorporation.

-

Mandatory Visualizations

Signaling Pathways

Isotopic labeling with this compound is a valuable tool for dissecting the role of fatty acids in complex signaling pathways.

References

- 1. Synthesis of single- and double-13C-labeled cholesterol oleate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The use of stable-isotopically labeled oleic acid to interrogate lipid assembly in vivo: assessing pharmacological effects in preclinical species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ckisotopes.com [ckisotopes.com]

Unraveling Metabolic Diseases: An In-depth Technical Guide to the Applications of Oleic Acid-¹³C-1

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic diseases, a constellation of disorders including insulin resistance, type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and cardiovascular disease, represent a significant and growing global health challenge. A central player in the pathophysiology of these conditions is the dysregulation of lipid metabolism. Oleic acid, a ubiquitous monounsaturated fatty acid, is a key molecule in these metabolic pathways. The use of stable isotope-labeled oleic acid, specifically Oleic acid-¹³C-1, has emerged as a powerful tool for researchers to trace the intricate pathways of fatty acid metabolism in vivo and in vitro. This technical guide provides a comprehensive overview of the applications of Oleic acid-¹³C-1 in the study of metabolic diseases, with a focus on experimental protocols, quantitative data analysis, and the elucidation of key signaling pathways. By tracing the fate of the ¹³C label, scientists can gain unprecedented insights into the dynamics of fatty acid uptake, storage, and oxidation, thereby identifying potential therapeutic targets for these debilitating diseases.

Core Applications of Oleic Acid-¹³C-1 in Metabolic Research

Oleic acid-¹³C-1 serves as a versatile tracer in a multitude of experimental settings to probe the complexities of metabolic diseases. Its applications span from whole-body metabolic studies in animal models to detailed flux analyses in cellular systems.

Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. By introducing Oleic acid-¹³C-1, researchers can track the incorporation of the ¹³C label into various downstream metabolites, such as triglycerides, phospholipids, and cholesteryl esters. This allows for the precise calculation of the flux through key metabolic pathways, including de novo lipogenesis, fatty acid elongation, and desaturation. This quantitative approach is invaluable for understanding how these pathways are altered in disease states and in response to therapeutic interventions.

Tracing Lipid Metabolism in Health and Disease

The use of Oleic acid-¹³C-1 as a tracer provides a dynamic view of lipid metabolism. It enables the quantification of triglyceride synthesis and turnover rates, providing critical information on the development of hypertriglyceridemia, a hallmark of metabolic syndrome. Furthermore, it allows for the investigation of fatty acid partitioning between different lipid pools and tissues, shedding light on the mechanisms of ectopic fat deposition in organs like the liver and muscle, a key feature of insulin resistance and NAFLD.

Investigating Insulin Resistance

Insulin resistance is a condition where cells fail to respond normally to the hormone insulin. Oleic acid has been shown to have a complex role in insulin signaling. Studies utilizing Oleic acid-¹³C-1 can help to dissect the effects of this fatty acid on the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a central cascade in insulin action. By tracing the metabolic fate of oleic acid, researchers can correlate its metabolism with changes in the expression and phosphorylation of key proteins in this pathway.

Elucidating the Pathogenesis of Non-Alcoholic Fatty Liver Disease (NAFLD)

NAFLD is characterized by the accumulation of fat in the liver. The transcription factors Carbohydrate-responsive element-binding protein (ChREBP) and Sterol regulatory element-binding protein-1c (SREBP-1c) are master regulators of hepatic lipogenesis. Oleic acid-¹³C-1 tracing studies can quantify the contribution of de novo lipogenesis to the hepatic triglyceride pool in NAFLD models. This information is crucial for understanding the interplay between dietary fats, insulin signaling, and the transcriptional regulation of lipid synthesis in the liver.

Understanding the Role of Fatty Acid Metabolism in Cardiovascular Disease

Dyslipidemia, characterized by elevated levels of triglycerides and cholesterol, is a major risk factor for cardiovascular disease. Oleic acid-¹³C-1 can be used to study the synthesis and clearance of triglyceride-rich lipoproteins, such as very-low-density lipoprotein (VLDL), from the circulation. Furthermore, tracing the oxidation of ¹³C-labeled oleic acid can provide insights into myocardial energy metabolism and how it is perturbed in conditions like cardiac hypertrophy and heart failure.

Quantitative Data Presentation

The following tables summarize quantitative data from studies that have utilized Oleic acid-¹³C-1 and related tracers to investigate metabolic diseases.

Table 1: Triglyceride Synthesis Rates in Lean vs. High-Fat Diet (HFD) Fed Mouse Models

| Parameter | Lean Mice | High-Fat Diet (HFD) Fed Mice | Reference |

| Plasma Triglyceride Synthesis Rate | [1] | ||

| (relative units) | Lower | Higher | [1] |

| Hepatic Triglyceride Synthesis from ¹³C-Oleic Acid | |||

| (relative incorporation) | Baseline | Significantly Increased |

Table 2: Fatty Acid Composition in NAFLD

| Fatty Acid | Healthy Control | NAFLD Patients | Reference |

| Hepatic Oleic Acid (C18:1) | Normal | Increased | [2] |

| Hepatic Palmitic Acid (C16:0) | Normal | Increased | [2] |

| Hepatic Linoleic Acid (C18:2) | Normal | Decreased |

Table 3: Oleic Acid and Insulin Signaling Gene Expression

| Gene | Control | Oleic Acid Treatment | Reference |

| IRS1 mRNA Expression | 1.0 | No significant change | [3] |

| p85α mRNA Expression | 1.0 | Decreased | [3] |

| p110β mRNA Expression | 1.0 | Increased | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving Oleic acid-¹³C-1.

Protocol 1: In Vivo Tracer Study in a Mouse Model of NAFLD

Objective: To quantify the in vivo synthesis of plasma triglycerides using an Oleic acid-¹³C-1 tracer in a high-fat diet-induced mouse model of NAFLD.

Materials:

-

Male C57BL/6J mice (8 weeks old)

-

High-fat diet (60% kcal from fat) and control chow diet

-

Oleic acid-¹³C-1 (uniformly labeled, >98% enrichment)

-

Vehicle (e.g., corn oil or a solution containing TPGS)

-

Intravenous (IV) injection supplies

-

Blood collection supplies (e.g., EDTA-coated tubes)

-

Centrifuge

-

-80°C freezer

-

LC-MS/MS system

Procedure:

-

Animal Model: House mice on a 12-hour light/dark cycle and provide ad libitum access to either a high-fat diet or control chow for 12-16 weeks to induce NAFLD.

-

Tracer Preparation: Prepare a sterile solution of Oleic acid-¹³C-1 in the chosen vehicle at a concentration suitable for IV administration (e.g., 50 mg/kg).

-

Fasting: Fast the mice for 4-6 hours prior to tracer administration.

-

Tracer Administration: Administer the Oleic acid-¹³C-1 solution via tail vein injection.

-

Blood Sampling: Collect blood samples (e.g., 20-30 µL) from the tail vein at multiple time points post-injection (e.g., 0, 15, 30, 60, 120, and 240 minutes). Collect blood into EDTA-coated tubes.

-

Plasma Separation: Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until analysis.

-

Lipid Extraction and Analysis:

-

Thaw plasma samples on ice.

-

Perform lipid extraction using a modified Bligh-Dyer or Folch method.

-

Analyze the lipid extracts by LC-MS/MS to quantify the enrichment of ¹³C in triglycerides and other lipid species.

-

Protocol 2: Analysis of ¹³C-Labeled Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the incorporation of ¹³C from Oleic acid-¹³C-1 into different fatty acid pools in cultured cells.

Materials:

-

Cultured cells (e.g., hepatocytes, adipocytes)

-

Oleic acid-¹³C-1

-

Fatty acid-free bovine serum albumin (BSA)

-

Cell culture medium

-

Reagents for lipid extraction (e.g., chloroform, methanol)

-

Reagents for fatty acid derivatization (e.g., BF₃-methanol or pentafluorobenzyl bromide)

-

GC-MS system

Procedure:

-

Cell Culture and Labeling:

-

Culture cells to the desired confluency.

-

Prepare a labeling medium containing Oleic acid-¹³C-1 complexed to fatty acid-free BSA.

-

Incubate the cells with the labeling medium for a specified period (e.g., 24 hours).

-

-

Cell Harvesting and Lipid Extraction:

-

Wash the cells with ice-cold PBS.

-

Harvest the cells and perform lipid extraction.

-

-

Saponification and Fatty Acid Methylation (for FAMEs analysis):

-

Saponify the lipid extract using methanolic KOH.

-

Methylate the fatty acids to form fatty acid methyl esters (FAMEs) using BF₃-methanol.

-

-

GC-MS Analysis:

-

Inject the FAMEs onto a GC column suitable for fatty acid separation.

-

Use a mass spectrometer to detect and quantify the mass isotopologues of the different fatty acid methyl esters. The mass shift due to the ¹³C label will allow for the determination of enrichment.

-

Protocol 3: Analysis of ¹³C-Labeled Lipids by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To analyze the positional enrichment of ¹³C in lipid molecules.

Materials:

-

Lipid extract containing ¹³C-labeled lipids

-

Deuterated chloroform (CDCl₃)

-

NMR spectrometer equipped with a ¹³C probe

Procedure:

-

Sample Preparation:

-

Dissolve the dried lipid extract in CDCl₃.

-

Transfer the sample to an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire ¹³C NMR spectra.

-

Use appropriate pulse sequences to enhance sensitivity and resolution, such as proton-decoupled ¹³C experiments.

-

-

Data Analysis:

-

Process the NMR data to identify and quantify the signals corresponding to the different carbon atoms in the lipid molecules.

-

The chemical shifts and splitting patterns of the ¹³C signals will provide information on the position and extent of ¹³C labeling.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of metabolic diseases using Oleic acid-¹³C-1.

Caption: PI3K/Akt signaling pathway in insulin action and resistance.

Caption: Key regulators of de novo lipogenesis in NAFLD.

Caption: In vivo experimental workflow for ¹³C-oleic acid tracer studies.

Conclusion

Oleic acid-¹³C-1 is an indispensable tool for researchers striving to unravel the complex metabolic derangements that underpin insulin resistance, NAFLD, and cardiovascular disease. This technical guide has provided a framework for its application, from detailed experimental protocols to the visualization of key signaling pathways. The ability to quantitatively trace the metabolic fate of oleic acid provides a dynamic and detailed picture of lipid metabolism that is unattainable with static measurements. As our understanding of these diseases continues to evolve, the sophisticated use of stable isotope tracers like Oleic acid-¹³C-1 will undoubtedly be at the forefront of discovering novel diagnostic markers and therapeutic strategies to combat these pressing global health issues.

References

- 1. Use of [13C18] oleic acid and mass isotopomer distribution analysis to study synthesis of plasma triglycerides in vivo: analytical and experimental considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mice lacking triglyceride synthesis enzymes in adipose tissue are resistant to diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty Acids Consumption: The Role Metabolic Aspects Involved in Obesity and Its Associated Disorders | MDPI [mdpi.com]

The Journey of a Labeled Fatty Acid: An In-depth Technical Guide to Oleic Acid-13C-1 Incorporation into Triglycerides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, experimental methodologies, and quantitative analysis of the incorporation of stable isotope-labeled oleic acid (specifically, oleic acid-13C-1) into triglycerides. Understanding this fundamental process of lipid metabolism is crucial for research in metabolic diseases, drug development targeting lipid pathways, and nutritional science. This document details the metabolic journey of this compound from cellular uptake to its final storage form as a triglyceride, supported by experimental data and visual representations of the key pathways and workflows.

The Metabolic Pathway: From Free Fatty Acid to Triglyceride

The incorporation of oleic acid into triglycerides is a multi-step enzymatic process primarily occurring in the endoplasmic reticulum. The use of 13C-labeled oleic acid allows for the precise tracing of its path through these metabolic stages, distinguishing it from the endogenous pool of unlabeled fatty acids.[1][2]

The core pathway can be summarized as follows:

-

Cellular Uptake and Activation: Oleic acid, once transported into the cell, is activated to its acyl-CoA derivative, oleoyl-CoA. This reaction is catalyzed by a family of enzymes known as Acyl-CoA synthetases (ACSLs).[3] This activation step is essential for all subsequent metabolic fates of the fatty acid.

-

Glycerol-3-Phosphate Acylation (Kennedy Pathway): The primary pathway for triglyceride synthesis is the Kennedy pathway, which begins with glycerol-3-phosphate.

-

Step 1: Lysophosphatidic Acid Formation: Glycerol-3-phosphate acyltransferase (GPAT) catalyzes the esterification of glycerol-3-phosphate with an acyl-CoA molecule (which can be the labeled oleoyl-CoA) to form lysophosphatidic acid.

-

Step 2: Phosphatidic Acid Formation: Acylglycerol-phosphate acyltransferase (AGPAT) then adds a second acyl-CoA to lysophosphatidic acid, yielding phosphatidic acid.

-

Step 3: Diacylglycerol Formation: Phosphatidic acid phosphatase (PAP) removes the phosphate group from phosphatidic acid to produce diacylglycerol (DAG).

-

-

Final Esterification to Triglyceride: The final and committed step in triglyceride synthesis is the acylation of diacylglycerol. This is catalyzed by diacylglycerol acyltransferase (DGAT) enzymes, which transfer a third acyl-CoA (again, potentially the labeled oleoyl-CoA) to the DAG molecule, forming a triglyceride.[4][5] There are two main isoforms, DGAT1 and DGAT2, which play distinct roles in triglyceride synthesis.[4][5][6]

The diagram below illustrates this metabolic pathway.

Caption: Metabolic pathway of this compound incorporation into triglycerides.

Experimental Protocols for Tracing this compound

The ability to trace the metabolic fate of this compound relies on robust experimental designs and sensitive analytical techniques. Below are representative protocols for in vivo and in vitro studies.

In Vivo Mouse Model Protocol

This protocol is adapted from studies investigating lipid metabolism in mice.[1][7]

Objective: To quantify the incorporation of orally administered this compound into plasma triglycerides.

Materials:

-

C57BL/6 mice

-

Oleic acid, potassium salt (U-13C18, 98%)

-

Corn oil or 20% TPGS (d-α-tocopheryl polyethylene glycol 1000 succinate) as a vehicle

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Centrifuge

-

Methanol with heavy internal standards

-

Pentanol

-

Liquid chromatography-mass spectrometry (LC-MS) system (e.g., triple quadrupole or Q-TOF)

Procedure:

-

Animal Preparation: Acclimate C57BL/6 mice to the experimental conditions. Fasting may be required depending on the study's specific aims.

-

Tracer Administration: Administer a single oral gavage of 150 mg/kg of this compound mixed with a vehicle like corn oil or 20% TPGS.[7]

-

Blood Sampling: Collect blood samples (e.g., 10 µL) at serial time points post-administration (e.g., 0, 1, 2, 4, 6, 8 hours) via tail nick or other appropriate methods. Process the blood to obtain plasma by centrifugation.[7]

-

Sample Preparation for LC-MS:

-

LC-MS Analysis:

-

Inject 5-10 µL of the supernatant onto the LC-MS system.[1]

-

Use a suitable chromatography method to separate different lipid classes.

-

Employ multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer or full scan analysis on a Q-TOF to detect and quantify the 13C-labeled triglycerides and other lipids.[1]

-

The concentration of [13C18] oleate-labeled lipids is determined from the peak area ratio of the analyte to its matched, heavy-labeled internal standard.[1]

-

In Vitro Human Placental Explant Protocol

This protocol is based on studies investigating fatty acid metabolism in a human tissue model.[2]

Objective: To investigate the uptake and metabolic fate of this compound in human placental tissue.

Materials:

-

Human placental tissue from uncomplicated term pregnancies

-

Stable isotope–labeled oleic acid (13C-OA)

-

Culture medium (e.g., DMEM)

-

Phosphate-buffered saline (PBS)

-

Lipid extraction solvents (e.g., chloroform, methanol, isopropanol)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Explant Culture: Prepare human villous placental explants and culture them.

-

Tracer Incubation: Treat the explants with a defined concentration of 13C-labeled oleic acid for various time points (e.g., 3, 24, 48 hours).[2]

-

Sample Harvesting:

-

At each time point, harvest the explants and the conditioned media.

-

Wash the explants with PBS.

-

Store samples at -80°C until lipid extraction.[2]

-

-

Lipid Extraction:

-

Perform a lipid extraction from the explants and media using a method like the Folch or Bligh-Dyer technique.

-

Dry the extracted lipids and reconstitute them in a suitable solvent for LC-MS analysis (e.g., 90% isopropyl alcohol, 5% chloroform, 5% methanol).[2]

-

-

LC-MS/MS Analysis:

-

Analyze the lipid extracts using an LC-MS/MS system to quantify the 13C-labeled lipids (triglycerides, phospholipids, etc.) separately from the endogenous unlabeled lipids.[2]

-

The following diagram outlines a general experimental workflow for these types of studies.

Caption: General experimental workflow for tracing this compound.

Quantitative Data on this compound Incorporation

The use of stable isotope tracers allows for the precise quantification of fatty acid flux into various lipid pools. The following tables summarize key quantitative findings from the literature.

| Parameter | Organism/System | Tracer and Dose | Key Findings | Reference |

| Relative Incorporation into Lipid Classes | Human Placental Explants | 13C-Oleic Acid | After 48 hours, 13C-OA was directed almost equally into phosphatidylcholine (45%) and triglycerides (53%). | [2] |

| Oxidation Rate | Healthy Human Volunteers | 100 mg [13C]trioleate (oral) | The average oxidation rate over 7.5 hours was 25.3%. | [8] |

| Oxidation Rate | Healthy Human Volunteers | 100 mg [13C]trioleate (parenteral) | The average oxidation rate over 7.5 hours was 24.9%. | [8] |

| Tracer to Endogenous Ratio | Mice | 150 mg/kg [13C18] oleate | The total amount of [13C18] oleate-labeled triglycerides detected was less than 1% of the total unlabeled endogenous triglyceride concentration. | [1] |

Key Enzymes and Their Significance

The enzymes involved in triglyceride synthesis are critical control points in lipid metabolism and are potential targets for therapeutic intervention.

| Enzyme | Full Name | Role in Pathway | Significance |

| ACSL | Acyl-CoA Synthetase | Activates oleic acid to oleoyl-CoA. | A crucial first step for all subsequent metabolism of the fatty acid. ACSL1 overexpression has been shown to increase triglyceride synthesis.[3] |

| GPAT | Glycerol-3-phosphate Acyltransferase | Catalyzes the first step of the Kennedy pathway. | Initiates the synthesis of the glycerol backbone of triglycerides. |

| AGPAT | Acylglycerol-phosphate Acyltransferase | Adds the second fatty acyl chain. | Continues the sequential acylation of the glycerol backbone. |

| PAP | Phosphatidic Acid Phosphohydrolase | Dephosphorylates phosphatidic acid to diacylglycerol. | A key regulatory step in the pathway. |

| DGAT1/2 | Diacylglycerol Acyltransferase | Catalyzes the final and committed step of triglyceride synthesis. | DGAT1 and DGAT2 are essential for triglyceride synthesis and lipid droplet formation.[4] They have distinct and non-redundant roles.[5][6] |

The logical relationship between the substrate and the key enzymes is depicted below.

Caption: Substrate-enzyme relationships in triglyceride synthesis.

Conclusion

The use of this compound as a tracer provides a powerful tool for dissecting the intricate mechanisms of triglyceride synthesis. This technical guide has outlined the core metabolic pathway, provided detailed experimental protocols, summarized key quantitative data, and highlighted the roles of essential enzymes. For researchers and professionals in drug development, a thorough understanding of these processes is fundamental for identifying novel therapeutic targets and developing effective interventions for metabolic disorders. The methodologies and data presented herein serve as a valuable resource for designing and interpreting studies focused on lipid metabolism.

References

- 1. ckisotopes.com [ckisotopes.com]

- 2. academic.oup.com [academic.oup.com]

- 3. ACSL1 affects Triglyceride Levels through the PPARγ Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DGAT enzymes are required for triacylglycerol synthesis and lipid droplets in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]

- 8. Medium- and long-chain triglycerides labeled with 13C: a comparison of oxidation after oral or parenteral administration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Tracking De Novo Lipogenesis: An In-depth Technical Guide to Using Oleic Acid-13C-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

De novo lipogenesis (DNL) is the metabolic pathway for synthesizing fatty acids from non-lipid precursors, primarily carbohydrates. This process is crucial for energy storage and various cellular functions. Dysregulation of DNL is implicated in numerous metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes. Consequently, the accurate measurement of DNL rates is paramount for understanding disease pathogenesis and for the development of novel therapeutics.

Stable isotope tracers have become the gold standard for dynamically and quantitatively assessing metabolic pathways in vivo.[1] Among these, 13C-labeled fatty acids are powerful tools for tracing the synthesis, storage, and utilization of lipids. This technical guide focuses on the application of Oleic acid-13C-1 ([1-13C]oleic acid) as a tracer for tracking DNL. [1-13C]oleic acid is a monounsaturated fatty acid labeled at the carboxyl carbon, allowing for precise tracking of its metabolic fate.

This document provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation when using [1-13C]oleic acid to investigate DNL. It is intended to serve as a practical resource for researchers and professionals in the field of metabolic research and drug development.

Core Principles of Using [1-13C]Oleic Acid for DNL Tracking

The fundamental principle behind using [1-13C]oleic acid as a tracer is the incorporation of the stable isotope into newly synthesized lipids. When [1-13C]oleic acid is introduced into a biological system, it enters the cellular fatty acid pool and can be esterified into complex lipids such as triglycerides and phospholipids. By measuring the enrichment of 13C in these lipid pools over time, researchers can quantify the rate of new lipid synthesis.